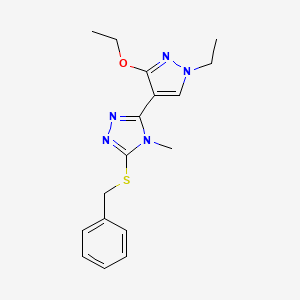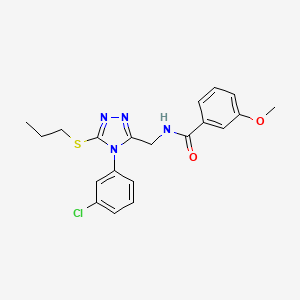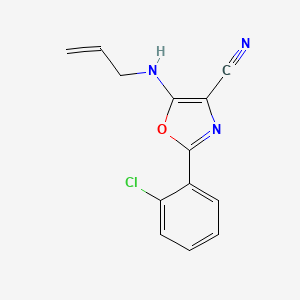
3-(benzylthio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylthio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a chemical compound with an intriguing structural composition that offers diverse functionality. This compound stands out due to the presence of both a pyrazole and a triazole moiety, each known for their significance in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-(benzylthio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole typically involves multi-step organic synthesis:
Formation of Pyrazole: The synthesis begins with the formation of the pyrazole ring, which is commonly achieved through the cyclization of suitable hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Triazole Ring Formation: The triazole ring can be synthesized by the cycloaddition of organic azides with alkynes or through the cyclization of appropriate precursors in the presence of a catalyst.
Benzylthio Substitution: The benzylthio group is introduced via nucleophilic substitution, where a suitable benzyl halide reacts with a thiol group present on the triazole precursor.
Ethylation and Methylation: The addition of ethoxy and methyl groups is typically carried out through alkylation reactions using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, solvent choice, and catalyst efficiency. Continuous flow chemistry may be employed to enhance reaction efficiency and product yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the sulfur atom, resulting in sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitrogen-containing rings, potentially leading to the saturation of the pyrazole or triazole rings.
Substitution: The compound is prone to various substitution reactions, especially at the nitrogen atoms or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidants include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution Reagents: Various halides or nucleophiles are used under mild to moderate conditions.
Major Products
Oxidized Products: Sulfoxides and sulfones.
Reduced Products: Saturated nitrogen rings.
Substituted Products: Variations depending on the specific substituents introduced.
Applications De Recherche Scientifique
3-(Benzylthio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole has applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Potential therapeutic uses due to its bioactive properties.
Industry: Applied in material science for developing new materials with specific properties.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects is subject to ongoing research. it is believed to interact with biological targets such as enzymes and receptors:
Molecular Targets: Enzymatic inhibition or receptor binding.
Pathways: May influence signaling pathways or metabolic processes critical for cell survival or proliferation.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to similar compounds, 3-(benzylthio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole stands out due to its distinct structural features and the presence of both pyrazole and triazole rings.
Similar Compounds
5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-1,2,4-triazole: Lacks the benzylthio group.
3-(Benzylthio)-4-methyl-4H-1,2,4-triazole: Lacks the pyrazole ring and ethoxy group.
Propriétés
IUPAC Name |
3-benzylsulfanyl-5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-4-22-11-14(16(20-22)23-5-2)15-18-19-17(21(15)3)24-12-13-9-7-6-8-10-13/h6-11H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJXSDWDHUYNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(AZEPANE-1-SULFONYL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA](/img/structure/B2847610.png)
![Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2847611.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2847618.png)
![2-(2-chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2847620.png)


![1-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2847624.png)
![Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2847626.png)


![3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2847630.png)
![4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2847632.png)
![4-(diethylsulfamoyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2847633.png)
